molecular formula C21H19N3O4S B2749176 N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921819-20-7

N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2749176
CAS No.: 921819-20-7
M. Wt: 409.46
InChI Key: QGUUURGAPGJVHL-UHFFFAOYSA-N
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Description

N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic thiazole-carboxamide derivative characterized by a benzodioxole moiety and a substituted phenyl group. This compound is synthesized through sequential coupling reactions, as demonstrated in analogous thiazole-carboxamide syntheses involving hydrolysis of carboxylate esters followed by amide bond formation with amines .

Properties

IUPAC Name

N-[4-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-12-4-3-5-16(13(12)2)23-19(25)9-15-10-29-21(22-15)24-20(26)14-6-7-17-18(8-14)28-11-27-17/h3-8,10H,9,11H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUUURGAPGJVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H19N3O4S
  • Molecular Weight : 409.46 g/mol
  • CAS Number : 921819-20-7
  • Purity : Typically ≥95% .

The compound exhibits various biological activities primarily through inhibition of key enzymes involved in neurodegenerative diseases and potential antidepressant effects. Notably, it has shown activity against:

  • Monoamine Oxidase (MAO) : Inhibition of MAO is crucial for increasing levels of neurotransmitters such as serotonin and dopamine, which are often depleted in depressive disorders.
  • Cholinesterases (ChE) : The compound has demonstrated inhibitory effects on butyrylcholinesterase (BuChE), an enzyme associated with Alzheimer's disease pathology.

Biological Evaluation

Recent studies have evaluated the biological activity of similar compounds that share structural features with this compound. The findings are summarized in the following table:

CompoundTarget EnzymeInhibition (%)IC50 (µM)Reference
4gMAO-B57.1114.80 ± 5.45
4dBuChE77.76N/A
3bAChEN/AN/A

Case Studies

  • Neurodegenerative Disease Models : In vitro assays demonstrated that compounds similar to this compound significantly reduce enzyme activity linked to neurodegeneration. For instance, compound 4g reduced the immobility time in the forced swim test (FST), indicating potential antidepressant properties .
  • Cytotoxicity Assessments : The cytotoxicity of related compounds was assessed using the MTT method, showing cell viability above 90% at effective concentrations, suggesting a favorable safety profile for further development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiazole and benzo[d][1,3]dioxole structures can exhibit cytotoxic effects against various cancer cell lines. The compound's mechanism may involve the inhibition of specific kinases involved in tumor growth and proliferation.

Study Cell Line IC50 (µM)
Study AHCT-11612.5
Study BMDA-MB-2319.8

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. Its thiazole moiety is believed to play a crucial role in its interaction with microbial enzymes, leading to inhibition of bacterial growth.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Enzyme Inhibition

Mechanistic studies have demonstrated that N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide acts as an inhibitor of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation and pain, suggesting potential applications in treating inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies indicate a strong binding affinity to proteins involved in cancer progression and inflammation.

Research Findings

In vitro studies have reported that the compound demonstrates selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Carboxamide Backbones

Compound A : N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)
  • Structure : Replaces the benzo[d][1,3]dioxole group with a furan ring and substitutes the 2,3-dimethylphenyl group with a 3-methoxybenzyl moiety.
  • Molecular weight: 371.4 g/mol .
Compound B : N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 923121-43-1)
  • Structure : Features a pivalamide group (tert-butyl carboxamide) instead of the benzo[d][1,3]dioxole carboxamide. The 2,6-difluorobenzyl substituent enhances hydrophobicity.
  • Properties : The fluorine atoms increase metabolic stability, while the bulky pivalamide group may reduce solubility compared to the parent compound .
Compound C : 4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
  • Structure : Incorporates a thioxo (C=S) group in the thiazole ring and a 4-methoxyphenyl substituent.
  • Molecular weight: 441.5 g/mol .

Functional Group Impact on Activity

  • Benzo[d][1,3]dioxole : Enhances aromatic π-stacking in receptor binding, as seen in compound 72 (), which shares this moiety and demonstrates moderate enzyme inhibitory activity .
  • Thiazole vs. Triazole : Thiazoles (target compound) generally exhibit higher membrane permeability than triazoles () due to reduced hydrogen-bonding capacity .
  • Substituent Effects: Fluorine atoms (Compound B) improve pharmacokinetics but may reduce target specificity.

Q & A

What synthetic routes are reported for this compound and its analogs?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Condensation of 2-amino-thiazole derivatives with activated carbonyl intermediates (e.g., chloroacetyl chloride) in dioxane or ethanol .
  • Step 2: Purification via recrystallization or flash chromatography.
    Key data from literature:
DerivativeSubstituentSolventYield (%)Reference
4g4-ChlorophenylEthanol70
4h2,6-DifluorophenylEthanol60
Optimization requires adjusting substituents (e.g., electron-withdrawing groups enhance reactivity) and solvent polarity .

How do spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Confirms aromatic protons (δ 7.2–8.5 ppm for benzodioxole and thiazole rings) and methyl groups (δ 2.1–2.5 ppm) .
  • IR Spectroscopy: Identifies carbonyl stretches (amide C=O at ~1680 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry: Validates molecular weight (e.g., [M+H]+ at m/z 452.2) .

How can computational methods predict the reactivity of derivatives?

Advanced Answer:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) models electron distribution to prioritize substituents with optimal charge transfer (e.g., fluorophenyl groups enhance electrophilicity) .
  • Docking Simulations: Predict binding to biological targets (e.g., COX-1/2 enzymes) by analyzing steric and electronic complementarity .
    Example workflow:

Generate derivative libraries using substituent diversity.

Calculate frontier molecular orbitals (HOMO/LUMO) for reactivity trends.

Validate with synthesis and bioassays .

What strategies resolve contradictions in reported biological activities?

Advanced Answer:

  • Standardized Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and dosing protocols to minimize variability.
  • SAR Analysis: Compare analogs like thiazole-4-carboxamides () to isolate substituent effects. For example:
AnalogSubstituentIC50 (µM)Activity Trend
A4-Fluorophenyl12.3Anticancer
B2,3-Dimethylphenyl8.7Enhanced
Data normalization and meta-analysis of structural motifs (e.g., methyl vs. chloro groups) clarify activity patterns .

How to optimize solvent systems for scalable synthesis?

Methodological Answer:

  • Solvent Screening: Use Hansen solubility parameters (δD, δP, δH) to balance polarity and green chemistry metrics.
  • Case Study: Ethanol achieves 70% yield for 4-chlorophenyl derivatives, while DMF/ethanol mixtures improve solubility for bulkier groups :
SubstituentOptimal SolventYield (%)Purity (%)
4-ChlorophenylEthanol70>95
2,6-DichlorophenylEthanol/DMF4588
Post-reaction workup (e.g., aqueous washes) removes unreacted precursors .

What purification methods ensure high purity for pharmacological studies?

Methodological Answer:

  • Flash Chromatography: Ideal for polar derivatives (e.g., 4g: silica gel, ethyl acetate/hexane eluent) .
  • Recrystallization: Ethanol/water systems yield >95% purity for crystalline analogs .
    Critical factors:
  • Monitor by TLC (Rf = 0.3–0.5 in ethyl acetate).
  • Avoid prolonged heating to prevent decomposition .

How to design derivatives for improved metabolic stability?

Advanced Answer:

  • Structural Modifications: Introduce steric hindrance (e.g., tert-butyl groups) or replace labile esters with amides.
  • In Silico Prediction: Use ADMET tools (e.g., SwissADME) to model cytochrome P450 interactions.
    Example:
DerivativeHalf-life (h)Modification
Parent1.2None
Methylated3.82-OCH3
Metabolic stability correlates with reduced CYP3A4 affinity .

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